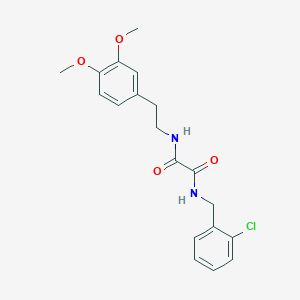

N1-(2-chlorobenzyl)-N2-(3,4-dimethoxyphenethyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

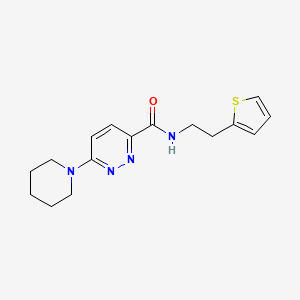

“N1-(2-chlorobenzyl)-N2-(3,4-dimethoxyphenethyl)oxalamide” is a complex organic compound. It likely contains a benzyl group (a benzene ring attached to a CH2 group), an oxalamide group (a type of amide), and a phenethyl group (a benzene ring attached to a two-carbon chain) with methoxy groups (OCH3) attached .

Synthesis Analysis

While specific synthesis methods for this compound were not found, related compounds are often synthesized in several steps from amines, acetyl chloride derivatives, and carbon disulfide .Applications De Recherche Scientifique

Novel Synthetic Approaches and Catalysis

Acid-Catalyzed Rearrangement for Synthesis of Oxalamides : A novel synthetic approach involving acid-catalyzed rearrangement has been developed for the synthesis of di- and mono-oxalamides from specific precursors. This method provides a high-yielding and operationally simple route for producing anthranilic acid derivatives and oxalamides, indicating the potential of oxalamide compounds in synthetic organic chemistry (Mamedov et al., 2016).

Copper-Catalyzed Coupling Reactions : Oxalamide derivatives have been found to be effective ligands in copper-catalyzed coupling reactions of aryl halides with alkynes. The use of specific oxalamide ligands enhances the efficiency of these reactions, showcasing the role of oxalamides in facilitating chemical transformations (Chen et al., 2023).

Material Science and Polymer Chemistry

Fast Crystallization of Poly(l-Lactide) : The use of soluble-type nucleators based on oxalamide compounds, such as N1,N1ʹ-(ethane-1,2-diyl)bis(N2-phenyloxalamide), significantly promotes the crystallization process of poly(l-lactic acid) under certain conditions. This finding highlights the potential of oxalamide derivatives in modifying the properties of polymers and enhancing their crystallization behavior (Shen et al., 2016).

Theoretical and Computational Chemistry

Conformational and Computational Studies : Computational studies on the conformational properties of oxalamide groups and the structural preferences of polyoxalamides provide insights into the versatility and structural dynamics of oxalamide-based compounds. These investigations offer a foundation for understanding the behavior of oxalamide derivatives in various chemical contexts (Armelin et al., 2001).

Propriétés

IUPAC Name |

N'-[(2-chlorophenyl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O4/c1-25-16-8-7-13(11-17(16)26-2)9-10-21-18(23)19(24)22-12-14-5-3-4-6-15(14)20/h3-8,11H,9-10,12H2,1-2H3,(H,21,23)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUWIPNAYZXZKKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)C(=O)NCC2=CC=CC=C2Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Benzylpiperazin-1-yl)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2959368.png)

![Methyl 5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2959369.png)

![5-[2-(Thiophen-2-yl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2959371.png)

![2-(3-methoxyphenyl)-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2959372.png)

![2-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]quinoline-4-carbonitrile](/img/structure/B2959378.png)

![5-cyclopropyl-N-[(5-cyclopropylpyridin-3-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2959384.png)

![2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2959385.png)